SPR Binding Affinity: Maltoheptaose vs. Maltohexaose
In a surface plasmon resonance (SPR) study of a purified maltooligosaccharide‑binding protein, maltoheptaose (DP7) exhibited a dissociation constant Kd of 0.005 mM, whereas maltohexaose (DP6) displayed a Kd of 0.003 mM and maltopentaose (DP5) a Kd of 0.004 mM [REFS‑1]. The affinity therefore follows the order DP6 > DP5 > DP7, showing that the protein discriminates among these close homologues.
| Evidence Dimension | Binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | maltoheptaose Kd = 0.005 mM |
| Comparator Or Baseline | maltohexaose Kd = 0.003 mM; maltopentaose Kd = 0.004 mM; maltotetraose Kd = 0.007 mM; maltotriose Kd = 0.007 mM; maltose Kd = 1.045 mM |
| Quantified Difference | Maltoheptaose Kd is 1.7‑fold higher (weaker) than maltohexaose and 1.25‑fold higher than maltopentaose. |
| Conditions | Surface plasmon resonance spectroscopy; purified recombinant maltooligosaccharide‑binding protein; 25 °C. |
Why This Matters
When a binding‑based sensor, affinity purification, or competitive assay is being developed, swapping DP7 for DP6 would alter the apparent occupancy by a factor of ~1.7, directly affecting calibration, sensitivity, and reproducibility.
- [1] Kaneko, Y., et al. (2005) Crystal Structure of the Maltooligosaccharide‑Binding Protein from Thermus thermophilus HB8. J. Biol. Chem. 280, 22967–22973. Table 3: Substrate binding affinities determined by SPR. DOI: 10.1074/jbc.M502624200. View Source
